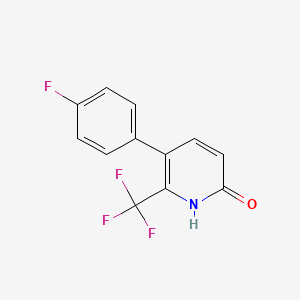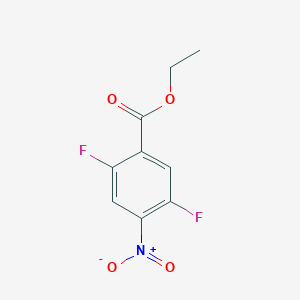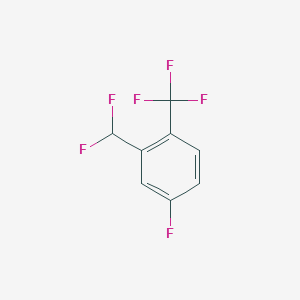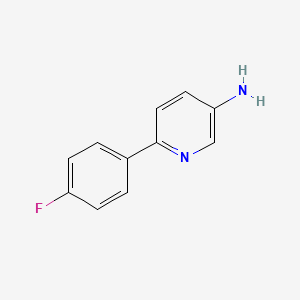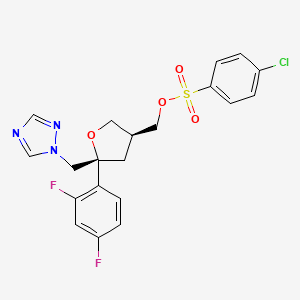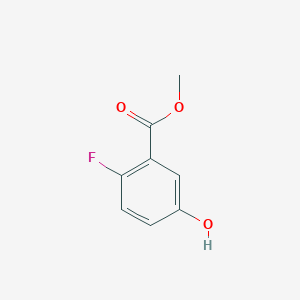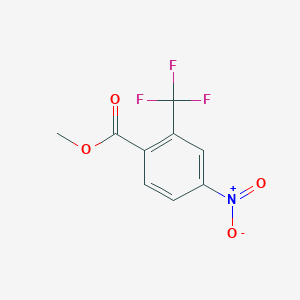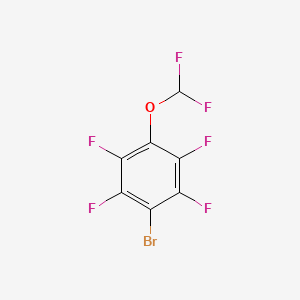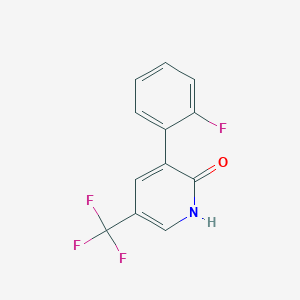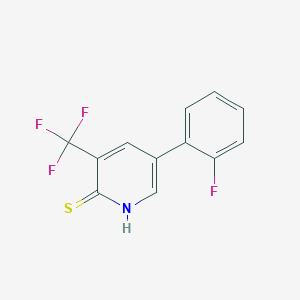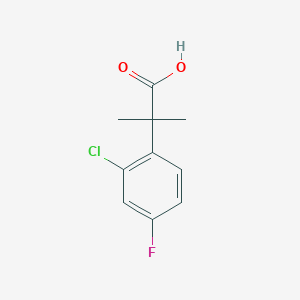
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a chloro and fluoro substitution on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.
Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-(2-chloro-4-fluorophenyl)-2-methylpropanoyl chloride.
Hydrolysis: The acyl chloride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Esterification: Products are esters of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Chemical Research: The compound is used as a reagent in organic synthesis and chemical research.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
2-Chloro-4-fluorophenylboronic acid: Similar aromatic substitution but contains a boronic acid group instead of a carboxylic acid.
2-Chloro-4-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
Uniqueness
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a methylpropanoic acid moiety. This combination of functional groups imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(12)5-8(7)11/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGQRMGKUXHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


